molecular formula C14H11NO4 B11858738 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone

Cat. No.: B11858738
M. Wt: 257.24 g/mol
InChI Key: VDHZXCWZEMXVCV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a hydroxy group and a nitro group on a phenyl ring, which is attached to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction typically requires a strong acid catalyst such as sulfuric acid or aluminum chloride to facilitate the nitration and acylation processes .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: Shares the hydroxy and nitro groups but differs in the aldehyde functional group.

    2-Hydroxy-5-nitrophenylacetic acid: Similar structure with an acetic acid moiety instead of the phenylethanone group.

    2-Hydroxy-5-nitrophenylmethanol: Contains a methanol group instead of the phenylethanone group.

Uniqueness: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylethanone moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)-2-phenylethanone

InChI

InChI=1S/C14H11NO4/c16-13-7-6-11(15(18)19)9-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2

InChI Key

VDHZXCWZEMXVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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